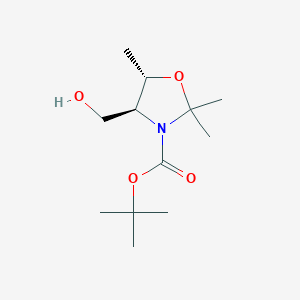
1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one
Übersicht
Beschreibung
1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one, also known by its common name 4-ethylmorpholine (4-EM), is an organic compound belonging to the morpholine family of heterocyclic compounds. It is a colorless liquid with a sweet odor and is soluble in water. 4-EM is a versatile compound used in a variety of applications, including synthesis, scientific research, and industrial applications.
Wissenschaftliche Forschungsanwendungen
Antioxidant Potential
Research on derivatives of 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one, specifically focusing on QSAR-analysis, reveals their potential as antioxidants. The study involved evaluating the antioxidant activities of 14 new derivatives through a quantitative structure-activity relationship (QSAR) analysis. It highlighted the correlation between molecular descriptors such as polarization, dipole moment, lipophilicity, and antioxidant activity. The analysis suggests that molecules with small volume and surface area, alongside favorable electronic and steric parameters, exhibit higher antioxidant activities (І. Drapak et al., 2019).
Chemical Synthesis Intermediates
The compound and its derivatives serve as key intermediates in chemical syntheses. For instance, a novel one-pot, three-component Wittig–SNAr reaction utilizing morpholine derivatives, including the subject compound, has been developed to create intermediates for aurora 2 kinase inhibitors. This process is characterized by high stereoselectivity and moderate to high yield, using water as a solvent under metal-free mild conditions (Zian Xu et al., 2015).
Structural and Photophysical Characterization
The synthesis and structural characterization of morpholine derivatives, including the analysis of their photophysical properties, have been documented. One study describes the palladium(II) acetate-catalyzed synthesis of the compound, exploring its luminescence and absorption spectra across various solvents. This research provides insights into the compound's potential applications in materials science, highlighting its room-temperature luminescence and the impact of polymorphism on its photophysical characteristics (C. Pye et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-12-3-5-13(6-4-12)14(16)11-15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMVPBLUSZIVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)




![6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519349.png)
![5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519350.png)
![6-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519351.png)

![3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1519354.png)


